3-(3-Aminophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one hydrochloride
Description
3-(3-Aminophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one hydrochloride is a heterocyclic compound featuring a 4,5-dihydro-1,2,4-oxadiazol-5-one core substituted with a 3-aminophenyl group. The hydrochloride salt enhances its solubility and stability, making it valuable in pharmaceutical and synthetic chemistry. Its structure combines electron-donating (amino group) and heterocyclic (oxadiazolone) functionalities, enabling diverse reactivity .
Properties
IUPAC Name |
3-(3-aminophenyl)-4H-1,2,4-oxadiazol-5-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2.ClH/c9-6-3-1-2-5(4-6)7-10-8(12)13-11-7;/h1-4H,9H2,(H,10,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHUUMYAYZJJQBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=NOC(=O)N2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70611364 | |
| Record name | 3-(3-Aminophenyl)-1,2,4-oxadiazol-5(2H)-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70611364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145878-51-9 | |
| Record name | 1,2,4-Oxadiazol-5(2H)-one, 3-(3-aminophenyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=145878-51-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3-Aminophenyl)-1,2,4-oxadiazol-5(2H)-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70611364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Amidoxime Formation
The synthesis begins with the preparation of 3-aminophenylamidoxime, a critical intermediate. Hydroxylamine hydrochloride reacts with 3-aminobenzonitrile in ethanol under reflux (80°C, 6–8 hours), achieving >85% conversion. Excess hydroxylamine (1.5 equivalents) ensures complete nitrile-to-amidoxime transformation. The crude product is isolated via vacuum filtration and washed with cold ethanol to remove unreacted starting materials.
Key Parameters
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Temperature | 80°C |
| Reaction Time | 6–8 hours |
| Yield | 85–90% |
Oxadiazolone Ring Closure
The amidoxime undergoes cyclization with ethyl chloroformate in dichloromethane (DCM) at 0–5°C. Triethylamine (2.2 equivalents) acts as a base, deprotonating the amidoxime and facilitating nucleophilic attack on the carbonyl carbon. The reaction proceeds via a tetrahedral intermediate, which eliminates ethanol to form the oxadiazolone core.
Optimized Conditions
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Temperature | 0–5°C |
| Base | Triethylamine |
| Reaction Time | 4–6 hours |
| Yield | 70–75% |
Alternative Pathways via Maleate/Fumarate Intermediates
Recent studies demonstrate that maleates or fumarates can replace ethyl chloroformate in the cyclization step. For example, dimethyl maleate reacts with 3-aminophenylamidoxime in dimethyl sulfoxide (DMSO) with tert-butoxide as a base (room temperature, 18 hours). This method avoids cryogenic conditions and improves atom economy.
Comparative Analysis
| Reagent | Solvent | Base | Yield |
|---|---|---|---|
| Ethyl chloroformate | DCM | Et₃N | 70% |
| Dimethyl maleate | DMSO | t-BuONa | 82% |
The maleate route produces 3-(3-aminophenyl)-6-(methoxycarbonylmethyl)-1,2,4-oxadiazin-5-one as a byproduct, necessitating hydrolysis under acidic conditions (HCl, 60°C, 2 hours) to isolate the target oxadiazolone.
Hydrochloride Salt Formation
The free base is converted to its hydrochloride salt by treatment with concentrated HCl (37%) in anhydrous dioxane. The mixture is stirred at room temperature for 1 hour, followed by solvent evaporation under reduced pressure. Recrystallization from methanol-diethyl ether (1:3 v/v) yields the hydrochloride salt with >99% purity.
Critical Factors
-
Stoichiometry : 1.1 equivalents of HCl prevent excess acid contamination.
-
Solvent System : Methanol ensures solubility, while diethyl ether induces crystallization.
-
Purity Validation : HPLC-MS shows a single peak (retention time: 6.8 min; m/z 213.62 [M+H]⁺).
Industrial-Scale Production
Continuous Flow Synthesis
Large-scale manufacturing employs continuous flow reactors to enhance heat transfer and reduce side reactions. Key stages include:
-
Amidoxime Synthesis : Tubular reactor (80°C, 10-minute residence time).
-
Cyclization : Packed-bed reactor with immobilized base (e.g., Amberlyst A21).
-
Salt Formation : In-line acidification using HCl gas.
Advantages
-
30% reduction in reaction time compared to batch processes.
-
Consistent product quality (RSD < 2% across 10 batches).
Purification Protocols
| Technique | Conditions | Purity Outcome |
|---|---|---|
| Recrystallization | Methanol-diethyl ether | 99.0% |
| Chromatography | Silica gel, CH₂Cl₂:MeOH (9:1) | 99.5% |
| Sublimation | 120°C, 0.1 mmHg | 99.8% |
Analytical Characterization
Spectroscopic Confirmation
Stability Profiling
The hydrochloride salt remains stable for >24 months under argon at −20°C. Accelerated degradation studies (40°C/75% RH) show <0.5% decomposition over 6 months.
Challenges and Mitigation Strategies
Byproduct Formation
Maleate-derived routes generate hybrid oxadiazole-oxadiazinone structures, which are minimized by:
Scientific Research Applications
Medicinal Chemistry
1.1 Antimicrobial Activity
Research indicates that derivatives of oxadiazoles exhibit notable antimicrobial properties. The compound has been studied for its efficacy against various bacterial strains. A study demonstrated that modifications to the oxadiazole ring can enhance antibacterial activity, making it a candidate for developing new antibiotics .
1.2 Anticancer Properties
Oxadiazole derivatives have also shown promise in anticancer research. The compound has been evaluated for its ability to inhibit cancer cell proliferation in vitro. For instance, a synthesized derivative exhibited cytotoxic effects on breast cancer cell lines, suggesting its potential as a lead compound for developing anticancer agents .
Biochemistry
2.1 Enzyme Inhibition
3-(3-Aminophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one hydrochloride has been investigated as an enzyme inhibitor. Specific studies have focused on its interaction with enzymes involved in metabolic pathways related to cancer and infectious diseases. The compound's ability to inhibit certain enzymes could pave the way for therapeutic applications targeting metabolic disorders .
2.2 Cell Culture Applications
The compound serves as a non-ionic organic buffering agent in biological experiments involving cell cultures. Its buffering capacity within a pH range of 6-8.5 makes it suitable for maintaining optimal conditions for cell growth and experimentation .
Material Sciences
3.1 Polymer Chemistry
In material sciences, the incorporation of oxadiazole derivatives into polymer matrices has been explored to enhance material properties such as thermal stability and mechanical strength. The compound's unique structure allows it to act as a cross-linking agent in polymer synthesis, improving the durability of the resulting materials .
Data Table: Summary of Applications
| Application Area | Specific Use Case | Findings/Notes |
|---|---|---|
| Medicinal Chemistry | Antimicrobial Activity | Effective against various bacterial strains |
| Anticancer Properties | Inhibits proliferation of breast cancer cells | |
| Biochemistry | Enzyme Inhibition | Potential therapeutic target for metabolic disorders |
| Cell Culture Applications | Acts as a buffering agent in biological experiments | |
| Material Sciences | Polymer Chemistry | Enhances thermal stability and mechanical strength |
Case Studies
Case Study 1: Antimicrobial Efficacy
A recent study tested the antimicrobial properties of several oxadiazole derivatives, including this compound against E. coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial growth at specific concentrations, highlighting its potential as an antibiotic candidate.
Case Study 2: Anticancer Activity
In vitro studies on breast cancer cell lines revealed that the compound induced apoptosis at varying concentrations over 48 hours. Flow cytometry analysis confirmed increased rates of cell death compared to untreated controls, suggesting that further development could lead to effective anticancer therapies.
Mechanism of Action
The mechanism by which 3-(3-Aminophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one hydrochloride exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The aminophenyl group can form hydrogen bonds or participate in π-π interactions, while the oxadiazole ring can engage in coordination with metal ions or other biomolecules.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table highlights key differences between the target compound and analogs:
Key Observations :
- Electronic Effects: The amino group (-NH₂) on the phenyl ring is electron-donating, increasing electron density at the oxadiazolone ring compared to nitro (-NO₂) derivatives. This enhances nucleophilicity, making the target compound more reactive in acylation or alkylation reactions .
- Acidity: The oxadiazolone group’s pKa (~6.80) is influenced by substituents. Nitro groups lower the pKa (increased acidity), while amino groups raise it slightly .
- Solubility : Hydrochloride salts (e.g., target compound) exhibit improved aqueous solubility compared to neutral nitro derivatives .
Commercial Availability and Purity
Biological Activity
3-(3-Aminophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one hydrochloride (CAS No. 145878-51-9) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
The molecular formula of this compound is with a molecular weight of 213.62 g/mol. Its structure features an oxadiazole ring which is known for its diverse biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The oxadiazole moiety can facilitate interactions with enzymes and receptors involved in critical biochemical pathways.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes related to cancer progression or microbial resistance.
- Receptor Modulation : It could modulate receptor activity affecting cellular signaling pathways.
Antimicrobial Activity
Recent studies have indicated that derivatives of oxadiazoles exhibit significant antimicrobial properties. For instance, compounds similar to 3-(3-Aminophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis .
Anticancer Properties
There is growing interest in the anticancer potential of oxadiazole derivatives. Research has demonstrated that compounds within this class can induce apoptosis in cancer cells and inhibit tumor growth. Notably:
- A study highlighted the anticancer activity of several oxadiazole derivatives against different cancer cell lines (e.g., breast and colon cancer) .
- Specific compounds showed IC50 values ranging from 0.67 µM to 0.87 µM against prostate and colon cancer cell lines .
Table: Biological Activities of Oxadiazole Derivatives
| Compound | Target Cell Line | IC50 (µM) | Effect |
|---|---|---|---|
| 3a | Mycobacterium tuberculosis | - | Active against monoresistant strains |
| Compound A | PC-3 (Prostate Cancer) | 0.67 | Induces apoptosis |
| Compound B | HCT-116 (Colon Cancer) | 0.80 | Growth inhibition |
| Compound C | MDA-MB-435 (Breast Cancer) | 0.87 | Growth inhibition |
Research Findings
Research has shown that the incorporation of the amino group in the structure enhances biological activity compared to other derivatives lacking this substitution . The presence of the amino group may facilitate better solubility and interaction with biological targets.
Q & A
Q. How can researchers validate the anti-inflammatory activity of this compound in vitro?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
